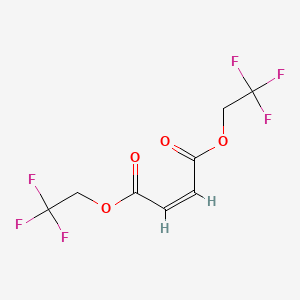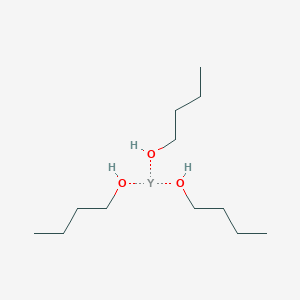
4-METHYLCATECHOL-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcatechol-D8 (4-MCD-D8) is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a derivative of catechol, a naturally occurring compound found in plants and animals. 4-MCD-D8 has been used in a variety of research fields such as biochemistry, pharmacology, and toxicology. This molecule has been found to have a variety of effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
4-METHYLCATECHOL-D8 has been used in a variety of scientific research fields. It has been used to study the biochemical and physiological effects of catechol derivatives on various cellular processes. This compound has also been used in studies of oxidative stress, apoptosis, and inflammation. In addition, it has been used in studies of the pharmacokinetics of drugs and their metabolites.
Mecanismo De Acción
The mechanism of action of 4-METHYLCATECHOL-D8 is not fully understood, but it is believed to be related to its ability to interact with catecholamine receptors. It is also thought to be involved in the regulation of cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on biochemical and physiological processes. It has been shown to have antioxidant, anti-inflammatory, and antiproliferative properties. In addition, it has been found to have neuroprotective effects and to modulate the activity of the dopaminergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-METHYLCATECHOL-D8 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also relatively stable and can be stored at room temperature. However, there are some limitations to its use in lab experiments. Its effects on biochemical and physiological processes are not fully understood, and the long-term effects of using it in experiments are unknown.
Direcciones Futuras
There are several potential future directions for research on 4-METHYLCATECHOL-D8. One potential direction is to further investigate its effects on biochemical and physiological processes. Another potential direction is to explore its potential applications in drug delivery and drug development. Additionally, further research could be done to investigate its potential therapeutic applications, such as its effects on neurological disorders. Finally, more research could be done to investigate the long-term effects of using this compound in lab experiments.
Métodos De Síntesis
4-METHYLCATECHOL-D8 can be synthesized using a variety of methods. One of the most common methods is the reductive alkylation of 4-methylcatechol with 1,2-dichloroethane in the presence of sodium borohydride. This method yields a product with a purity of up to 99%. Another method involves the reaction of 4-methylcatechol with aqueous sodium hydroxide, followed by the addition of 1,2-dichloroethane. This method yields a product with a purity of up to 95%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-METHYLCATECHOL-D8 involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "4-METHYLCATECHOL", "Deuterium oxide (D2O)", "Deuterium chloride (DCl)" ], "Reaction": [ "Step 1: Dissolve 4-METHYLCATECHOL in D2O", "Step 2: Add DCl to the mixture and heat under reflux for several hours", "Step 3: Purify the resulting mixture by column chromatography using a suitable solvent system", "Step 4: Analyze the purified compound using NMR spectroscopy to confirm the incorporation of deuterium" ] } | |
| 1219803-18-5 | |
Fórmula molecular |
C7D8O2 |
Peso molecular |
132.1865142 |
Sinónimos |
4-METHYLCATECHOL-D8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)







![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

